molecular formula C13H13BrN2O5S B236653 5-(5-Bromothien-2-yl)-2'-deoxyuridine CAS No. 134333-70-3

5-(5-Bromothien-2-yl)-2'-deoxyuridine

Cat. No.: B236653
CAS No.: 134333-70-3
M. Wt: 389.22 g/mol
InChI Key: IGUZFFOBAZCVRK-VAOFZXAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothienyldeoxyuridine is a synthetic nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It is structurally characterized by the presence of a bromine atom at the 5-position of the thienyl ring, which is attached to the deoxyuridine molecule. This compound is primarily used in scientific research for its ability to incorporate into DNA during the S-phase of the cell cycle, making it a valuable tool for studying DNA synthesis and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothienyldeoxyuridine typically involves the bromination of thienyl-deoxyuridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position. The process generally includes the following steps:

Industrial Production Methods: In an industrial setting, the production of 5-Bromothienyldeoxyuridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothienyldeoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thienyl ring and the deoxyuridine moiety can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

Scientific Research Applications

5-Bromothienyldeoxyuridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromothienyldeoxyuridine involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can interfere with DNA replication and repair processes. The presence of the bromine atom can cause structural changes in the DNA molecule, leading to alterations in transcription and replication. The compound primarily targets thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, facilitating its incorporation into DNA .

Comparison with Similar Compounds

    5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with similar applications in DNA synthesis studies.

    5-Ethynyl-2’-deoxyuridine: A nucleoside analog used for labeling DNA and studying cell proliferation.

    5-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer research for its ability to inhibit thymidylate synthase.

Uniqueness: 5-Bromothienyldeoxyuridine is unique due to the presence of the thienyl ring, which imparts distinct chemical properties and reactivity compared to other nucleoside analogs. This structural feature allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .

Properties

CAS No.

134333-70-3

Molecular Formula

C13H13BrN2O5S

Molecular Weight

389.22 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H13BrN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1

InChI Key

IGUZFFOBAZCVRK-VAOFZXAKSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O

Synonyms

5-(5-bromothien-2-yl)-2'-deoxyuridine
5-BTYDU

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.